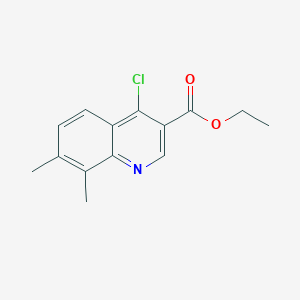

1-(5-Bromo-2-furoyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "1-(5-Bromo-2-furoyl)pyrrolidine" often involves cyclization reactions and the use of bromine as a key reagent in halogenation steps. For instance, bromination followed by aminocyclization is a notable method for synthesizing pyrrolidine derivatives, indicating a possible pathway for synthesizing "1-(5-Bromo-2-furoyl)pyrrolidine" through similar cyclization techniques involving brominated intermediates (Shao et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds like "1-(5-Bromo-2-furoyl)pyrrolidine" can be elucidated using X-ray diffraction techniques, offering insights into the geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing. For example, the study of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine provides detailed information on its molecular and crystal structure, which could be analogous to understanding "1-(5-Bromo-2-furoyl)pyrrolidine" (Rodi et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often highlight the reactivity of functional groups, such as bromo, furan, and pyrrolidine rings. These reactions include cycloisomerization, electrophile-induced cyclization, and base-promoted transannulation, revealing mechanisms that could be relevant to "1-(5-Bromo-2-furoyl)pyrrolidine" (Jury et al., 2009).

科学的研究の応用

Synthesis and Characterization in Semiconductive Materials

Furan-based chemistry, including halogenated furoyl complexes like 5-bromo-2-furoyl derivatives, has potential applications in the field of semiconductive materials. The incorporation of redox-active transition metals can modify the electronic properties of these materials. The furoyl complexes [Mn(CO)3{η5-1,2-C5H3(CO-(5-BrC4H2O))2}] and [Re(CO)3{η5-1,2-C5H3(CO-(5-BrC4H2O))2}] are examples, synthesized from 5-bromo-2-furoyl chloride and characterized through various spectroscopic techniques (Snyder, Tice, & Mazzotta, 2017).

Synthesis of Coumarin Derivatives for Antimicrobial Activity

Bromo-substituted furan compounds, such as 5-bromo-2-furoyl derivatives, are used in synthesizing new coumarin derivatives with potential antimicrobial properties. These derivatives are produced through various chemical reactions and are tested for antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003).

Developments in Cellulose Chemistry

The application of 5-bromo-2-furoyl chloride in cellulose chemistry has been explored. Cellulose furoates, prepared using 5-bromo-2-furoyl chloride, undergo nucleophilic displacement reactions, leading to the creation of quaternary salts with distinct infrared spectra and physical properties. These developments have implications for material science and polymer chemistry (Singh & Arthur, 1970).

Contributions to Organic Synthesis

Bromo-furan derivatives, like 5-bromo-2-furoyl, play a significant role in organic synthesis. They are involved in the synthesis of various complex molecules, including pyridine and oxazole derivatives. These synthetic routes often lead to electrophilic substitution reactions, contributing to the field of organic chemistry (Aleksandrov, Dedeneva, & El’chaninov, 2011).

Antimicrobial and Antitumor Applications

Compounds synthesized from bromo-substituted furoyl derivatives, including pyrrolidine derivatives, have shown potential antimicrobial and antitumor activities. This includes their use in synthesizing compounds that inhibit bacterial and fungal strains, as well as their role in the development of antitumor agents (Wang et al., 2010).

Spectroscopic and Optical Studies

The use of bromo-furan compounds in spectroscopic and optical studies, such as in the characterization of 5-Bromo-2-(trifluoromethyl)pyridine, has been reported. These studies include analyzing molecular structures, vibrational frequencies, and exploring antimicrobial activities (Vural & Kara, 2017).

Supramolecular Chemistry

In the realm of supramolecular chemistry, pyrrole and furan-based pyridine/pyridinium bisamides, including those derived from bromo-furan compounds, have been synthesized to explore new supramolecular gelators. These materials demonstrate interesting properties like selective sensing and drug release (Panja, Ghosh, & Ghosh, 2018).

Crystallography

Bromo-furan derivatives are also significant in crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was examined using single crystal X-ray diffraction. This provides valuable insights into the molecular geometry and intermolecular interactions in solid states (Rodi, Luis, & Martí, 2013).

Safety And Hazards

特性

IUPAC Name |

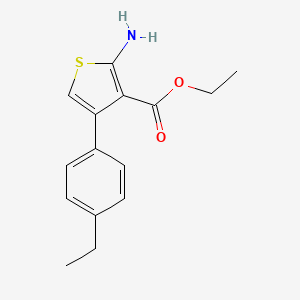

(5-bromofuran-2-yl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-8-4-3-7(13-8)9(12)11-5-1-2-6-11/h3-4H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXUGJXTWLFHHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352584 |

Source

|

| Record name | 1-(5-BROMO-2-FUROYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-furoyl)pyrrolidine | |

CAS RN |

157642-10-9 |

Source

|

| Record name | 1-(5-BROMO-2-FUROYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)